(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine is an organic compound with significant research interest due to its potential applications in medicinal chemistry. It has a molecular formula of and a molecular weight of approximately 193.246 g/mol. The compound is characterized by its unique benzodioxepin structure, which may contribute to its biological activity and chemical reactivity .
The synthesis of (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine can be approached through several synthetic routes. One common method involves the reduction of the corresponding ketone or imine derivatives.
Optimizing these conditions can lead to higher yields and purities of the final product .
The molecular structure of (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine can be represented using various chemical notations:
InChI=1S/C11H15NO2/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8H,2,5-6,12H2,1H3/t8-/m0/s1
ZKYATSWXTBXDHA-QMMMGPOBSA-N
CC(C1=CC2=C(C=C1)OCCCO2)N
These representations indicate the stereochemistry and connectivity of atoms within the molecule .
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine can participate in several chemical reactions:
The choice of reagents and conditions will significantly affect the outcome of these reactions. For instance, using mild conditions can help preserve sensitive functional groups while achieving desired transformations .
The mechanism of action for (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine is not fully characterized but may involve interactions with specific biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures may exhibit modulatory effects on neurotransmitter systems or influence cellular signaling pathways. Detailed studies are required to elucidate its precise mechanism .
The compound typically appears as a solid at room temperature with a purity level around 95%.
Key chemical properties include:
These properties make it suitable for various experimental applications in organic synthesis and medicinal chemistry .
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine has potential applications in:
Its unique structure offers a platform for developing new drugs targeting various diseases .
The synthesis of enantiomerically pure benzodioxepin derivatives relies on strategic bond formation and stereocontrol. A foundational approach involves the enantioselective reduction of the prochiral ketone precursor 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS 22776-09-6), which serves as a critical chiral building block [5]. This ketone exhibits a boiling point of 120°C at 0.5 mm Hg and a predicted density of 1.146 g/cm³, with commercial availability in various research quantities (e.g., 1g: $23.80; 10g: $125) [5].
Key enantioselective methods include:
Table 1: Key Precursors for Enantioselective Synthesis
Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | 22776-09-6 | C₁₁H₁₂O₃ | Prochiral ketone precursor |
(1S)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol | 1212088-57-7 | C₁₁H₁₄O₃ | Chiral alcohol intermediate |
The chiral alcohol undergoes Mitsunobu reaction or mesylation/azidation to introduce the amine group while preserving stereochemical integrity—a "chiral switch" strategy critical for accessing the target (S)-amine [8].
The benzodioxepin core’s construction begins with catechol and 1-bromo-3-chloropropane, forming the seven-membered dioxepin ring via Williamson ether synthesis (K₂CO₃, DMF, 80°C) [5]. Electrophilic aromatic substitution then introduces the acetyl group at C7, yielding the ketone intermediate essential for downstream functionalization [5] [8].
Critical intermediates include:
C[C@@H](C1=CC2=C(C=C1)OCCCO2)O
and molecular weight 194.23 g/mol [8]. Table 2: Multi-Step Synthesis Route to the Target (S)-Amine
Step | Key Intermediate | Transformation | Stereochemical Outcome |
---|---|---|---|
1 | 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepin | Ketone synthesis via Friedel-Crafts acylation | None (achiral) |
2 | (1S)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol | Biocatalytic reduction | (S)-configured alcohol (ee >99%) |
3 | Mesylate or azide derivative | Nucleophilic substitution | Stereoinversion (if applicable) |
4 | Target (S)-amine | Hydrogenation or Staudinger reduction | Retention of (S)-configuration |
Challenges in this route include minimizing racemization during azide reduction and purifying the amine hydrochloride salt (e.g., using recrystallization from ethanol/ether) [1] [8].
Racemic mixtures of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine require resolution to isolate the pharmacologically relevant (S)-enantiomer. Three primary techniques achieve this:
Structural verification of the resolved (S)-amine includes:
C[C@@H](C1=CC2=C(C=C1)OCCCO2)N
(indicating chiral center) [1] ZKYATSWXTBXDHA-QMMMGPOBSA-N
[7] C₁₁H₁₅NO₂
(MW 193.24 g/mol) [1] The hydrochloride salt form enhances crystallinity and stability, with characteristic FT-IR peaks at 1580 cm⁻¹ (NH₃⁺ bend) and 2450 cm⁻¹ (amine salt stretch) confirming successful salt formation [1] .
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4